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Drug Overview and Development Background

Conteltinib (development code CT-707, also known as SY-707) is a novel, potent second-generation
anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) with additional activity against focal
adhesion kinase (FAK) and Pyk2. This small molecule therapeutic agent exhibits promising antitumor
activity in preclinical models and is currently under clinical development for advanced ALK-positive non-
small cell lung cancer (NSCLC) and potentially other malignancies. As a multi-kinase inhibitor, Conteltinib
represents an innovative approach to targeted cancer therapy that addresses both ALK-driven tumor growth

and FAK-mediated tumor microenvironment interactions [1] [2] [3].

The molecular characteristics of Conteltinib include a complex structure with formula C32H45N903S and
molecular weight of 635.82 g/mol. The compound appears as a light yellow to yellow solid powder with
good solubility in DMSO (approximately 31.25 mg/mL, equivalent to 49.15 mM) but limited aqueous
solubility, requiring specific formulation approaches for in vivo administration [4] [5]. Conteltinib
demonstrates high purity (>98-99%) and stability when stored at -20°C in powder form, though stock
solutions in DMSO should be used within one month and subjected to minimal freeze-thaw cycles to

maintain stability [4] [5].
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From a clinical development perspective, Conteltinib has progressed through a first-in-human Phase 1
study (NCT02695550) conducted between April 2016 and February 2020, which evaluated its safety,
pharmacokinetics, and efficacy in 64 patients with advanced ALK-positive NSCLC. The study established
the recommended Phase 2 doses as 600 mg once daily (QD) for ALK TKI-naive patients and 300 mg twice
daily (BID) for patients previously treated with crizotinib [1] [6]. The development of Conteltinib is
particularly significant given the need for ALK inhibitors that can overcome resistance to first-generation
agents like crizotinib while providing improved safety profiles and activity against central nervous system

metastases.

Comprehensive Pharmacokinetic Properties

Key Pharmacokinetic Parameters

The pharmacokinetic profile of Conteltinib has been extensively characterized in clinical studies,
demonstrating generally dose-dependent exposure with manageable interpatient variability. In the Phase 1
dose-escalation and expansion study, Conteltinib was administered orally at doses ranging from 50 mg to
800 mg once daily, with intensive PK sampling conducted during a 7-day PK lead-in phase (single dose) and
after multiple doses (Cycle 1 Day 28) [1] [7].

Table 1: Single-Dose Pharmacokinetic Parameters of Conteltinib in the Dose-Escalation Phase

Dose (mg) n AUCINF_obs (ng-h/mL) Cmax (ng/imL) Tmax (h) T21/2 (h) MRTIlast (h)
50 mg 2 205.7+0.6 16.3+2.3 20+14 225+59 81+0.1
100 mg 3 1,047.4+0981.3 69.0 £ 85.8 28+2.0 90.2+63.2 30.3+15.8
200 mg 3 3,108.0+1,890.6 139.6 £ 123.6 27+06 835+6.3 474+ 4.4
300 mg 3 5,109.5+1,605.6 246.3 £ 90.1 25+18 785+385 46.2+3.6
450 mg 4 11,475.2 +8,250.4 544.3 + 385.3 33+22 787+103 405+14
600 mg 7 11,150.6 + 6,793.3 452.1 +284.6 39+17 7871135 433137
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Dose (mg) n AUCINF_obs (ng-himL) Cmax (ng/mL) Tmax (h) T1/2 (h) MRTlast (h)

800 mg 3 11,164.6 £+7,787.7 421.3 + 259.6 3.7+06 77.2+9.3 42.0+4.0

The data indicate that Conteltinib exhibits non-linear pharmacokinetics at lower doses with a trend toward
more linear exposure at higher doses. The maximum plasma concentrations (Cmax) and total exposure
(AUCQ) generally increase with dose, though there appears to be saturation effect at the highest doses (600
mg and 800 mg) based on similar AUC values observed at these dose levels. The time to maximum
concentration (Tmax) ranges from 2.0 to 3.9 hours, suggesting moderate absorption rate, while the terminal

half-life (T'1/2) is approximately 77-90 hours across doses, supporting once-daily dosing [7].

Table 2: Multiple-Dose Pharmacokinetic Parameters of Conteltinib (Cycle 1 Day 28)

Dose AUCtau Tmax Accumulation
Cmax (ng/mL) T1/2 (h) .
(mg) (ng-h/mL) (h) Ratio
50 mg 16,704.7 £ 683.0 + 205.5 15+ 352.2 + High
21,404.0 0.7 446.0
100 mg 6,110.5+5,079.7 1,479.9+1940 2.7+ 61.1 +55.7 Moderate
0.6
200 mg 12,399.1 + 3,573.7 3.0+ 42.2 +20.2 Moderate
8,484.5 1,587.8 0.0
300 mg 19,006.6 £ 4,859.1+399.7 3.0+ 50.9+£36.8 Moderate
11,836.7 1.0
450 mg 34,382.8 £ 8,046.3 £ 4.3+ 48.6 +38.2  Moderate
28,835.3 3,449.6 15
600 mg 53,825.9 + 14,0239 £ 25+ 45.0+£32.1  Moderate
63,563.9 8,628.0 1.4
800 mg 27,223.0 £ 5,498.7 + 35+ 52.7 £ 30.7 Moderate
33,065.7 5,665.9 0.7
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After multiple dosing, Conteltinib demonstrates significant accumulation with steady-state exposures
substantially higher than single-dose exposure across all dose levels. The accumulation pattern is consistent
with the extended half-life observed in single-dose administration. At the recommended Phase 2 dose of 600
mg QD, the steady-state Cmax reaches approximately 14,024 ng/mL with AUC of 53,826 ng-h/mL [7]. The
mean residence time (MRTlast) remains relatively consistent across doses at approximately 10-12 hours

after multiple dosing, suggesting predictable drug disposition characteristics [1] [7].

Pharmacokinetic-Pharmacodynamic Relationships

The dose-exposure relationship for Conteltinib appears to correlate with clinical efficacy parameters. In
the Phase 1 study, the overall response rate (ORR) was 64.1% in ALK TKI-naive patients at the 600 mg
QD dose, with a median progression-free survival (PFS) of 15.9 months and median duration of response
(DoR) of 15.0 months [1] [6]. In crizotinib-pretreated patients, the ORR was 33.3% with median PFS of 6.73
months and median DoR of 6.60 months, demonstrating that Conteltinib maintains clinically meaningful

activity even after prior ALK TKI therapy [1].

The pharmacokinetic-pharmacodynamic relationship was further evidenced by the determination of the
recommended Phase 2 dose based on PK parameters, efficacy, and safety data. The 600 mg QD dose
provided optimal target coverage while maintaining a manageable safety profile. Interestingly, the study
found that the maximum tolerated dose (MTD) was not reached, suggesting potential for further dose
escalation if warranted by clinical needs [1]. However, the dose-limiting toxicity (DLT) event observed at
600 mg (one patient) and the overall safety profile supported 600 mg QD as the appropriate dose for further
development in ALK TKI-naive patients [1].

Experimental Protocols and Methodologies

Clinical Study Design

The foundational clinical data for Conteltinib derives from a multicenter, open-label, Phase 1 study

(NCT02695550) conducted according to standardized protocols:
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e Study Population: The trial enrolled adult patients (18-75 years) with histologically confirmed ALK-
positive advanced NSCLC, with at least one measurable lesion per RECIST criteria. Patients could be
either ALK TKI-naive or previously treated with crizotinib. Key inclusion criteria included ECOG

performance status <2, estimated life expectancy >12 weeks, and adequate organ function [1].

e Study Design: The trial employed a 3+3 dose-escalation design following a modified Fibonacci
sequence. The starting dose was 50 mg QD, with escalation to 100, 200, 300, 450, 600, and 800 mg
QD cohorts. Each dose cohort included a PK lead-in phase where a single dose was administered 7
days before Cycle 1 Day 1 to characterize single-dose PK. Treatment continued in 28-day cycles until

disease progression, unacceptable toxicity, or patient withdrawal [1].

e DLT Evaluation: The DLT evaluation period comprised the first 28-day cycle. DLTs were defined as
specific adverse events occurring during this period, including grade >3 non-hematologic toxicities
(with some exceptions), grade 4 neutropenia lasting >5 days, febrile neutropenia, grade 4

thrombocytopenia, and treatment interruptions >14 days due to toxicity [1].

e Dose Expansion: Following identification of potentially efficacious doses in the escalation phase, the
study included dose-expansion cohorts at 100 mg, 450 mg, and 600 mg QD to further characterize

safety, PK, and efficacy at these dose levels [1] [7].

Preclinical Assessment Protocols

Comprehensive in vitro and in vivo protocols have been established to evaluate Conteltinib's antitumor

activity:

¢ Cell Viability Assays: Protocols specify seeding human hepatoma cell lines (HepG2 and Bel-7402) in
96-well plates at appropriate densities, followed by treatment with Conteltinib at concentrations
ranging from 0.2 to 3.0 pM for 72 hours. Cell viability is typically assessed using MTT or CCK-8

assays, with calculation of IC50 values [4].

o Apoptosis Analysis: For apoptosis assays, cells are treated with Conteltinib (typically 3 pM) for 48
hours, followed by staining with Annexin V-FITC and propidium iodide. Analysis is performed using

flow cytometry to quantify early and late apoptotic populations [4].
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e Western Blot Analysis: Protocols specify cell lysis using RIPA buffer, protein separation by SDS-
PAGE, transfer to PVDF membranes, blocking with 5% non-fat milk, and incubation with primary
antibodies against target proteins (p-FAK, total FAK, ALK, etc.) overnight at 4°C. After incubation
with HRP-conjugated secondary antibodies, protein bands are visualized using enhanced

chemiluminescence [4] [3].

e In Vivo Efficacy Studies: Animal model protocols typically involve nude mice transplanted with
HepG2 xenografts. Conteltinib is administered via oral gavage at 50 mg/kg using various dosing
schedules (e.g., twice daily for the first 3 days, then specific days with once-daily dosing). Tumor
dimensions are measured regularly to calculate tumor volume, and animals are euthanized at study

endpoint for tumor weight measurement and immunohistochemical analysis [4].

Bioanalytical Methods

The quantification of Conteltinib in biological matrices employs validated analytical methods:

o Sample Collection: In clinical studies, blood samples for PK analysis are collected pre-dose and at
multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 10, 24, 48, 72, 96, 120, 144, 168 hours) during
both single-dose and multiple-dose phases [7].

o Sample Processing: Plasma is separated by centrifugation and stored at -70°C until analysis. Sample

preparation typically involves protein precipitation with acetonitrile or solid-phase extraction [7].

e Analytical Technique: LC-MS/MS (liquid chromatography with tandem mass spectrometry) is the
preferred method for quantification, providing the necessary sensitivity and specificity for
pharmacokinetic studies. The method is validated according to regulatory guidelines for selectivity,

sensitivity, linearity, accuracy, precision, and stability [1] [7].

Mechanism of Action and Signaling Pathways

Primary Molecular Targets

Conteltinib functions as a multi-kinase inhibitor with primary activity against three key tyrosine kinases:
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¢ ALK Inhibition: Conteltinib potently inhibits anaplastic lymphoma kinase (ALK), a receptor tyrosine
kinase belonging to the insulin receptor superfamily. In enzymatic assays, Conteltinib demonstrates
approximately 10-fold greater potency than crizotinib against wild-type ALK. Importantly, it
maintains activity against various crizotinib-resistant ALK mutations including L1196M, G1202R,
F1174L, G1269S, and R1275Q within the ALK kinase domain [1]. This broad activity against
resistance mutations positions Conteltinib as a valuable therapeutic option after failure of first-

generation ALK inhibitors.

e FAK Inhibition: Conteltinib significantly inhibits focal adhesion kinase (FAK), a non-receptor
tyrosine kinase encoded by the PTK2 gene that is overexpressed in various tumors and associated with
poor prognosis. FAK plays crucial roles in tumor growth, invasion, metastasis, and angiogenesis
through both kinase-dependent and kinase-independent scaffolding functions [3]. The inhibition

constant (Ki) for FAK is reported as 1.6 nM, indicating potent inhibition [2].

e Pyk2 Inhibition: As a paralogous homolog of FAK, Pyk2 displays similar domain organization and
protein binding sites. Conteltinib's dual inhibition of both FAK and Pyk2 is believed to provide
superior anti-cancer effects compared to selective FAK inhibition alone, as Pyk2 can compensate for

some FAK functions when FAK is inhibited [3].

The multi-target nature of Conteltinib represents a strategic approach to cancer therapy, simultaneously

addressing driver oncogenes (ALK) and key mediators of tumor microenvironment interaction (FAK/Pyk?2).

Signaling Pathways and Downstream Effects

The antitumor activity of Conteltinib results from coordinated inhibition of multiple signaling pathways:
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Diagram 1: Conteltinib's multi-target inhibition of oncogenic signaling pathways leading to coordinated

antitumor effects

The diagram illustrates how Conteltinib simultaneously targets multiple kinases, disrupting key oncogenic
signaling cascades. ALK inhibition primarily affects the PI3K/AKT, JAK/STAT, and RAS/MEK/ERK
pathways, which are crucial for tumor cell proliferation and survival. Simultaneously, FAK/Pyk2 inhibition
impacts additional signaling nodes including YAP signaling, which regulates epithelial-mesenchymal
transition (EMT) and invasion. The coordinated inhibition of these pathways results in comprehensive
antitumor activity including reduced proliferation, increased apoptosis, and decreased migration, invasion,

and angiogenesis [1] [3].

The FAK/Pyk2 inhibitory activity of Conteltinib provides additional mechanisms beyond ALK inhibition
alone. FAK serves as a central regulator of the tumor microenvironment, influencing cancer-associated

fibroblasts, immune cell infiltration, and angiogenesis. By inhibiting FAK, Conteltinib potentially modulates
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the tumor stroma, creating a less permissive environment for tumor growth and metastasis. This multi-

mechanistic approach may be particularly valuable in overcoming resistance to selective ALK inhibitors [3].

Safety Profile and Adverse Event Management

Treatment-Related Adverse Events

The safety profile of Conteltinib has been characterized in the Phase 1 clinical trial involving 64 patients
with advanced ALK-positive NSCLC. The analysis revealed that Conteltinib has a manageable safety

profile with most adverse events being mild to moderate in severity:

e Overall Incidence: Among the 64 treated patients, 58 (90.6%) experienced treatment-related
adverse events (TRAEs) of any grade. However, only 9 patients (14.1%) experienced grade >3

TRAES, indicating a favorable therapeutic index [1] [6].

e Common Adverse Events: The most frequently reported TRAEs included diarrhea (71.9%), elevated
serum creatinine (45.3%), elevated aspartate aminotransferase (39.1%), and nausea (37.5%). These
events were predominantly grade 1-2 in severity and manageable with supportive care or dose

modifications [1].

e Laboratory Abnormalities: Hematologic and biochemical abnormalities were observed but were
generally reversible and manageable. The elevated serum creatinine (without corresponding changes in
actual renal function) suggests potential inhibition of tubular secretion of creatinine, a phenomenon

observed with other kinase inhibitors that typically doesn't reflect true nephrotoxicity [1].

Dose-Limiting Toxicities and Maximum Tolerated Dose

In the dose-escalation phase, only one DLT was reported at the 600 mg dose level among the 26 patients
enrolled across seven dose cohorts (50-800 mg QD). The maximum tolerated dose was not reached within
the investigated dose range, supporting the feasibility of the recommended Phase 2 dose of 600 mg QD for
ALK TKI-naive patients [1].
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For patients who had received prior crizotinib treatment, the recommended Phase 2 dose was established as
300 mg BID (bis in die, twice daily). The divided dosing schedule potentially helps manage toxicity while

maintaining effective target coverage in this patient population [1] [6].

The favorable safety profile of Conteltinib compares advantageously with other second-generation ALK
inhibitors, which often have higher rates of specific toxicities such as gastrointestinal intolerance (ceritinib),
bradycardia (alectinib), and early pulmonary events (brigatinib). The manageable safety profile of

Conteltinib supports its continued development as a therapeutic option for ALK-positive NSCLC.

Conclusion and Future Perspectives

Conteltinib represents a promising multi-kinase inhibitor with potent activity against ALK, FAK, and
Pyk2. The comprehensive pharmacokinetic characterization demonstrates favorable properties including
dose-dependent exposure, extended half-life supporting once-daily dosing, and predictable accumulation at
steady-state. The established recommended Phase 2 doses of 600 mg QD for ALK TKI-naive patients and

300 mg BID for crizotinib-pretreated patients balance efficacy and safety based on robust clinical data.

The unique multi-target mechanism of Conteltinib, simultaneously addressing ALK-driven tumor growth
and FAK/Pyk2-mediated tumor microenvironment interactions, provides a strategic advantage for
overcoming resistance to more selective ALK inhibitors. The compound demonstrates clinically meaningful
efficacy with ORR of 64.1% in ALK TKI-naive patients and 33.3% in crizotinib-pretreated patients, along

with a manageable safety profile dominated by grade 1-2 gastrointestinal and hepatic events.

Future development directions for Conteltinib include combination strategies with other therapeutic
modalities. Preclinical evidence suggests potential for synergistic combinations with other targeted agents,
chemotherapy, and immunotherapy. Specifically, the FAK inhibitory activity of Conteltinib may help
overcome resistance to mTOR inhibitors and enhance response to immune checkpoint inhibitors by
modulating the tumor immune microenvironment [3]. Further clinical exploration of these combinations may
expand the therapeutic utility of Conteltinib beyond ALK-positive NSCLC to other malignancies where

FAK signaling plays a key pathogenic role.

Table 3: Key Development Milestones and Future Directions for Conteltinib
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Aspect

Current Status

Future Directions

Clinical
Development

Therapeutic
Indications

Combination
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Biomarker
Development

Formulation
Development

Phase 1 completed;
Recommended Phase 2 dose
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Advanced ALK-positive NSCLC

Preclinical data supporting

combinations

ALK rearrangement status

Immediate-release oral formulation

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

Phase 2/3 trials in ALK-positive NSCLC;
Potential registration studies

Potential expansion to other ALK-driven
malignancies; FAK-dependent cancers

Clinical trials with immunotherapy,
chemotherapy, other targeted agents

Predictive biomarkers for FAK inhibitor
response; Resistance mechanism studies

Alternative formulations for improved
bioavailability; CNS-penetrant formulations
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2. | ALK | PYK2 | FAK | TargetMol Conteltinib [targetmol.com]

3. Roles and inhibitors of FAK in cancer: current advances ... [frontiersin.org]

4. | multi-kinase inhibitor | antineoplastic agent | InvivoChem Conteltinib [invivochem.com]

5. COA of Conteltinib | Certificate of Analysis | AbMole BioScience [abmole.com]

6. Conteltinib (CT-707) in patients with advanced ALK- ... [pubmed.ncbi.nim.nih.gov]

7. Table 3 PK parameters of conteltinib (CT-707) in different ... [omcmedicine.biomedcentral.com]
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To cite this document: Smolecule. [Comprehensive Technical Profile of Conteltinib: Pharmacokinetics,

Mechanisms, and Experimental Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b524211#conteltinib-pharmacokinetic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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